molecular formula C11H9BrFNO2 B12278752 Methyl 5-Bromo-7-fluoroindole-3-acetate

Methyl 5-Bromo-7-fluoroindole-3-acetate

Cat. No.: B12278752
M. Wt: 286.10 g/mol
InChI Key: PPVDXVUCNYBQFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-Bromo-7-fluoroindole-3-acetate is a halogenated indole derivative with a methyl ester functional group at the C3 position of the indole ring. The compound features bromine and fluorine substituents at the C5 and C7 positions, respectively, which confer unique electronic and steric properties. These structural features make it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogenated indoles are often utilized for their bioactivity and reactivity in cross-coupling reactions.

Properties

IUPAC Name

methyl 2-(5-bromo-7-fluoro-1H-indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrFNO2/c1-16-10(15)2-6-5-14-11-8(6)3-7(12)4-9(11)13/h3-5,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVDXVUCNYBQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CNC2=C1C=C(C=C2F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Bromo-7-fluoroindole-3-acetate typically involves the halogenation of indole derivatives. One common method is the bromination of 7-fluoroindole followed by esterification with acetic acid. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The esterification step may involve the use of a catalyst like sulfuric acid or a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, biocatalytic approaches using halogenation enzymes have been explored for the production of halogenated indole derivatives .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Bromo-7-fluoroindole-3-acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indole derivatives, while oxidation and reduction can lead to different oxidation states of the indole ring.

Scientific Research Applications

Methyl 5-Bromo-7-fluoroindole-3-acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-Bromo-7-fluoroindole-3-acetate involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. The bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

Methyl 5-Bromo-7-fluoroindole-3-acetate belongs to a family of halogenated indole esters and acids. Key structural analogs include:

Compound CAS Number Molecular Formula Substituent Positions Functional Group
This compound Not explicitly listed C₁₁H₇BrFNO₃ (inferred) C5 (Br), C7 (F) Methyl ester
Ethyl 5-Bromo-7-fluoroindole-3-acetate 2097800-18-3 C₁₂H₉BrFNO₃ C5 (Br), C7 (F) Ethyl ester
Methyl 4-Bromo-7-fluoroindole-3-acetate 2097800-52-5 C₁₁H₇BrFNO₃ C4 (Br), C7 (F) Methyl ester
5-Bromo-7-fluoroindole-3-acetic Acid 1019111-81-9 C₁₀H₇BrFNO₂ C5 (Br), C7 (F) Carboxylic acid

Key Observations :

  • Substituent Position Effects: The position of bromine (C4 vs. C5) alters electronic properties.
  • Ester vs. Acid : The methyl ester derivative (e.g., this compound) is less polar than its carboxylic acid counterpart (5-Bromo-7-fluoroindole-3-acetic Acid), impacting solubility in organic solvents. Esters are also more hydrolytically stable under neutral conditions, whereas the acid form may require controlled storage to prevent degradation.
  • Ethyl vs. Methyl Esters : Ethyl esters (e.g., Ethyl 5-Bromo-7-fluoroindole-3-acetate) exhibit slightly lower polarity and higher lipophilicity than methyl esters, which could affect bioavailability in biological applications.
Physical Properties (Inferred from Analogues)
Property This compound 5-Bromo-7-fluoroindole-3-acetic Acid Ethyl 5-Bromo-7-fluoroindole-3-acetate
Molecular Weight ~300.08 g/mol ~272.07 g/mol ~314.11 g/mol
Solubility High in DMSO, moderate in CHCl₃ High in polar aprotic solvents High in THF, moderate in EtOAc
Stability Stable at RT (ester group) Requires refrigeration (acid-sensitive) Stable at RT

Notes:

Biological Activity

Methyl 5-bromo-7-fluoroindole-3-acetate is a synthetic compound belonging to the indole family, characterized by the presence of bromine and fluorine substituents at the 5 and 7 positions, respectively. This compound has garnered attention due to its diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₈BrFNO₂
  • Molecular Weight : Approximately 273.08 g/mol

The unique structure of this compound contributes to its chemical reactivity and potential applications in various fields, including medicinal chemistry.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. Studies have shown its effectiveness against several viral strains, potentially through mechanisms involving inhibition of viral replication or interference with viral entry into host cells. The presence of bromine and fluorine enhances its binding affinity to viral proteins, which is crucial for its antiviral efficacy.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. For instance, it has been shown to affect signaling pathways related to cancer cell survival, such as the PI3K/Akt pathway .

Antimicrobial Effects

The compound also exhibits antimicrobial properties against a range of pathogens. Its effectiveness can be attributed to the disruption of bacterial cell membranes and interference with essential metabolic processes within microbial cells.

The mechanism of action for this compound involves several pathways:

  • Receptor Interaction : The halogen substituents (bromine and fluorine) significantly enhance the compound's binding affinity to specific receptors and enzymes, facilitating its biological effects.
  • Signal Pathway Modulation : The compound modulates key signaling pathways involved in cell survival and proliferation, particularly in cancer cells.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes critical for viral replication or bacterial metabolism, contributing to its antiviral and antimicrobial properties .

Comparative Analysis with Similar Compounds

To understand the unique characteristics of this compound, a comparison with similar compounds is insightful:

Compound NameKey Differences
Ethyl 5-Bromoindole-3-acetateLacks fluorine; may exhibit different reactivity
Ethyl 7-Fluoroindole-3-acetateLacks bromine; affects biological activity
Ethyl 5-Chloro-7-fluoroindole-3-acetateContains chlorine instead of bromine
Methyl 5-Bromo-7-fluoroindoleLacks acetate group; alters solubility properties

This table illustrates how modifications in halogen substituents or functional groups can significantly impact the chemical behavior and biological activity of indole derivatives.

Case Studies

  • Antiviral Activity Against Influenza : A study evaluated this compound's effectiveness against influenza virus strains in vitro. Results indicated a dose-dependent inhibition of viral replication, suggesting potential as a therapeutic agent in influenza treatment .
  • Cancer Cell Line Studies : In a series of experiments involving various cancer cell lines (e.g., MCF7 breast cancer cells), this compound was shown to induce apoptosis at concentrations as low as 10 µM after 24 hours of exposure. Flow cytometry analysis confirmed increased rates of early apoptotic cells compared to controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.